Product packaging for (6-Fluorobenzo[d]thiazol-2-yl)methanol(Cat. No.:CAS No. 197364-68-4)

(6-Fluorobenzo[d]thiazol-2-yl)methanol

Cat. No.: B184401
CAS No.: 197364-68-4
M. Wt: 183.2 g/mol
InChI Key: JFMAENBYNXKRTD-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[d]thiazol-2-yl)methanol (CAS 197364-68-4) is a fluorinated benzothiazole derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Its primary research value lies in its role as a key precursor in the synthesis of benzothiazole-carboxamide hybrids, which have shown significant promise as anticancer agents in recent studies . Specific research applications include its use in the design of potential cholinesterase inhibitors, which are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's . In practice, this alcohol can be efficiently oxidized to 6-fluorobenzo[d]thiazole-2-carboxylic acid, a crucial step in constructing hybrid molecules for pharmacological screening . Molecular docking and cell line studies (e.g., against MCF-7 and HCT-116 lines) have demonstrated that derivatives stemming from this scaffold can exhibit potent biological activity and selectivity, highlighting its importance in experimental drug design . The fluorine atom at the 6-position and the hydroxymethyl group at the 2-position of the benzothiazole ring make this compound a unique and versatile scaffold for structure-activity relationship (SAR) studies and further chemical optimization . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNOS B184401 (6-Fluorobenzo[d]thiazol-2-yl)methanol CAS No. 197364-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-1,3-benzothiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMAENBYNXKRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596614
Record name (6-Fluoro-1,3-benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197364-68-4
Record name (6-Fluoro-1,3-benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Fluorobenzo D Thiazol 2 Yl Methanol

Precursor Synthesis and Reaction Pathways to (6-Fluorobenzo[d]thiazol-2-yl)methanol

The creation of this compound involves multi-step synthetic sequences, beginning with the construction of the core benzothiazole (B30560) structure, followed by functionalization at the 2-position.

Synthesis from 2-Amino-5-fluorobenzenethiol via 2-Chloromethyl-6-fluorobenzo[d]thiazole

A primary route to this compound begins with the synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole. This is achieved by reacting fluorochloro aniline (B41778) with potassium thiocyanate (B1210189) in glacial acetic acid, followed by the addition of bromine. The resulting 2-aminobenzothiazole (B30445) can then undergo further reactions.

While direct synthesis pathways from 2-Amino-5-fluorobenzenethiol are common for benzothiazole formation, the specific transformation to this compound often proceeds through an intermediate, 2-Chloromethyl-6-fluorobenzo[d]thiazole. This intermediate is typically synthesized and then converted to the final methanol (B129727) derivative.

Methodologies Involving Reaction of 2-Chloromethyl-6-fluorobenzo[d]thiazole with Aqueous KOH

The conversion of 2-Chloromethyl-6-fluorobenzo[d]thiazole to this compound is a standard nucleophilic substitution reaction. Treatment of the chloromethyl compound with an aqueous solution of a base, such as potassium hydroxide (B78521) (KOH), results in the displacement of the chloride ion by a hydroxide ion, yielding the desired primary alcohol. This hydrolysis step is a common and effective method for introducing the hydroxymethyl group at the 2-position of the benzothiazole ring.

Advanced Synthetic Strategies for the Benzothiazole Core in Fluorinated Variants

The synthesis of the benzothiazole core is a well-established area of organic chemistry, with numerous methods available. nih.gov A prevalent method involves the condensation of 2-aminobenzenethiols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. nih.gov For fluorinated variants, the introduction of the fluorine atom can occur either on the starting aniline derivative or through later-stage fluorination reactions.

Recent advancements in synthetic methodologies have focused on developing greener and more efficient processes. These include the use of novel catalysts and reaction media. For instance, the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes can be catalyzed by laccases or heterogeneous catalysts like SnP₂O₇, offering high yields and short reaction times. nih.gov Furthermore, metal-free and iodine-free conditions have been developed for the synthesis of benzothiazoles, allowing for a broad range of functional groups, including fluorine, to be incorporated. nih.govresearchgate.net

Visible-light-promoted reactions have also emerged as a powerful tool for C-H functionalization, providing a mild and efficient alternative to traditional transition-metal-catalyzed methods for synthesizing 2-substituted benzothiazoles. bohrium.comrsc.org

Photocatalyzed Hydroxyalkylation Approaches to Benzothiazole Methanol Derivatives

Photocatalysis offers a modern and mild approach to the synthesis of hydroxyalkylated benzothiazoles. Visible-light-induced, metal-free methods have been developed for the hydroxyalkylation of 2H-benzothiazoles with alcohols using an oxidant like Selectfluor. rhhz.net This approach allows for the direct introduction of a hydroxyalkyl group onto the benzothiazole core under ambient temperature and pressure.

Another strategy involves the K₂S₂O₈-mediated hydroxyalkylation of 2H-benzothiazoles with aliphatic alcohols in an aqueous solution. nih.govresearchgate.net This method provides a convenient and relatively mild route to a variety of hydroxyalkylated benzothiazoles. nih.govresearchgate.net These photocatalyzed reactions represent a significant advancement, avoiding the harsh conditions and stoichiometric reagents often required in more traditional synthetic routes.

Derivatization Pathways and Chemical Reactivity of this compound

The hydroxyl group of this compound is a key functional handle for further molecular elaboration, allowing for a wide range of chemical transformations.

Oxidation Reactions to 6-Fluorobenzo[d]thiazole-2-carboxylic Acid Using Jones Reagent

The primary alcohol of this compound can be readily oxidized to the corresponding carboxylic acid, 6-Fluorobenzo[d]thiazole-2-carboxylic acid. A common and effective method for this transformation is the use of Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone). This powerful oxidizing agent efficiently converts the hydroxymethyl group to a carboxylic acid moiety.

The resulting 6-Fluorobenzo[d]thiazole-2-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as amides and esters, through standard coupling reactions. However, it is worth noting that some benzothiazole-2-carboxylic acid derivatives can be unstable and prone to decarboxylation. researchgate.net The stability of 6-Fluorobenzo[d]thiazole-2-carboxylic acid would need to be considered in subsequent synthetic steps.

The oxidation can also be controlled to yield the intermediate aldehyde, 6-Fluorobenzo[d]thiazole-2-carbaldehyde, by using milder oxidizing agents. bldpharm.com

Amide Formation and Benzothiazole-Carboxamide Hybrid Synthesis from Carboxylic Acid Derivatives

The primary alcohol of this compound can be readily converted to an amine, which then serves as a precursor for the synthesis of a wide array of benzothiazole-carboxamide hybrids. This transformation is pivotal for the construction of novel molecular architectures with potential applications in medicinal chemistry. The synthesis of these hybrids typically involves the coupling of a 2-aminobenzothiazole derivative with various carboxylic acids or their activated forms.

One common strategy involves the acylation of a 2-aminobenzothiazole with a carboxylic acid chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). nih.gov The choice of solvent can be critical, especially for reactants with low solubility. nih.gov For instance, the synthesis of benzothiazole-profen hybrids has been successfully achieved with yields ranging from 71% to 92%. nih.gov

Another approach involves multi-step sequences starting from a substituted 2-aminobenzothiazole. For example, 6-nitro-2-aminobenzothiazole can be acylated, followed by reduction of the nitro group to an amine, which is then further functionalized. nih.gov This method allows for the introduction of diverse functionalities into the final hybrid molecule. The synthesis of novel benzothiazole hybrids linked to other heterocyclic moieties, such as thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879), and cyanothiouracil, has also been reported, demonstrating the versatility of this synthetic approach. nih.gov

The following table summarizes representative examples of benzothiazole-carboxamide hybrid synthesis:

Starting Material 1Starting Material 2ProductYieldReference
2-AminobenzothiazoleProfenBenzothiazole-profen hybrid amide71-92% nih.gov
6-Nitro-2-aminobenzothiazoleChloroacetyl chlorideN-(6-nitrobenzo[d]thiazol-2-yl)acetamide- nih.govnih.gov
2-Amino-6-sulfonamido-benzo[d]thiazoleChloroacetyl chloride2-(Chloroacetamido)-benzo[d]thiazole-6-sulfonamide- nih.gov

Exploration of Other Functional Group Transformations at the Methanol Moiety

Beyond amide formation, the methanol group of this compound is amenable to other key chemical transformations, expanding its utility as a synthetic intermediate.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid. This transformation opens up avenues for further derivatization, such as the formation of imines, hydrazones, or esters from the aldehyde, and the synthesis of a wider range of amides and esters from the carboxylic acid.

Substitution: The hydroxyl group can be substituted to introduce other functional groups. While direct substitution can be challenging, conversion of the alcohol to a better leaving group, such as a tosylate or a halide, facilitates nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles at the 2-position of the benzothiazole ring.

These transformations are summarized in the table below:

Reagent/ConditionTransformationProduct
Oxidizing agent (e.g., PCC, DMP)Oxidation of primary alcohol(6-Fluorobenzo[d]thiazol-2-yl)carbaldehyde
Stronger oxidizing agent (e.g., KMnO4, Jones reagent)Oxidation of primary alcohol6-Fluorobenzo[d]thiazole-2-carboxylic acid

Advanced Spectroscopic and Analytical Characterization Techniques for Synthetic Verification

The structural integrity and purity of this compound and its derivatives are rigorously confirmed using a suite of advanced spectroscopic and analytical methods. These techniques provide unambiguous evidence for the successful synthesis and transformation of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is instrumental in identifying the chemical environment of hydrogen atoms within the molecule. For this compound, characteristic signals include a doublet for the aromatic proton adjacent to the fluorine atom, a doublet of doublets for another aromatic proton, and a singlet for the methylene (B1212753) protons of the methanol group.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Specific resonances are observed for the carbons of the benzothiazole ring system and the methanol moiety. nih.govnih.gov The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling. nih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include a broad O-H stretching band for the hydroxyl group and a C-F stretching band. In its amide derivatives, characteristic C=O (amide I) and N-H (amide II) stretching and bending vibrations are observed. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds. nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information, for instance, by showing the cleavage of the amide bond in benzothiazole-carboxamide hybrids. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray analysis provides the definitive three-dimensional molecular structure. elsevierpure.com This technique has been used to confirm the tautomeric form of related benzothiazole derivatives in the solid state. elsevierpure.com

The following table presents typical spectroscopic data for this compound:

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), δ 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), δ 4.92 (s, 2H, -CH₂OH)
FTIR (KBr)3340 cm⁻¹ (O-H stretch), 1245 cm⁻¹ (C-F vibration)

Advanced Computational and Theoretical Investigations of 6 Fluorobenzo D Thiazol 2 Yl Methanol and Its Derivatives

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. These methods allow for a detailed understanding of the molecular geometry, electronic distribution, and spectroscopic characteristics of (6-Fluorobenzo[d]thiazol-2-yl)methanol.

Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often using the B3LYP/6-31G** level of theory, are instrumental in determining optimized molecular geometries and predicting electronic properties. scispace.com Such studies can identify various stable conformers of a molecule and quantify their relative energies. eurjchem.comnih.gov For instance, different conformers of a molecule can exhibit distinct reactivity, which is influenced by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. eurjchem.com

Theoretical calculations can also shed light on key electronic descriptors that are crucial for understanding the reactivity and interaction of these molecules. These descriptors include the total energy, dipole moment, and the energies of the HOMO and LUMO. This information is vital for predicting how a molecule will interact with biological targets. researchgate.net

Theoretical Vibrational and Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Theoretical calculations are also employed to predict the vibrational and NMR spectra of this compound and its derivatives. DFT methods can calculate the harmonic vibrational frequencies of a molecule, which can then be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison helps in the assignment of vibrational bands to specific functional groups and modes of vibration within the molecule. nih.gov

Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Discrepancies between theoretical and experimental spectra can often be resolved by considering different conformations of the molecule. researchgate.net These spectroscopic analyses provide a detailed picture of the molecular structure and bonding. nih.govresearchgate.net

Molecular Modeling and Docking Studies in Biological Target Interaction Prediction

Molecular modeling and docking are indispensable tools for predicting how a ligand, such as a derivative of this compound, will interact with a biological target, typically a protein. These techniques provide insights that can guide the design of more potent and selective drug candidates.

Ligand-Protein Interaction Profiling with Specific Biological Targets (e.g., 4WKQ, 6LUD)

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a protein's active site. For benzothiazole (B30560) derivatives, which have shown promise as anticancer agents, common targets include Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov The crystal structures of these targets, such as EGFR T790M (PDB ID: 3ika) and EGFR in complex with osimertinib (B560133) (PDB ID: 6LUD), are retrieved from the Protein Data Bank for these studies. nih.govtbzmed.ac.ir

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. For example, a docking study of an iodinated olmutinib (B560107) derivative with EGFR T790M showed a binding energy of -7.9 kcal/mol, indicating a strong interaction. tbzmed.ac.ir Similarly, a study on quinazoline-based thiazole (B1198619) derivatives identified key interactions with the EGFR active site (PDB ID: 6LUD). nih.gov

Structure-Based Drug Design Principles Applied to this compound Derivatives

The insights gained from molecular docking studies are central to structure-based drug design. By understanding the binding mode of a lead compound, medicinal chemists can design new derivatives with improved affinity and selectivity. For instance, if a particular functional group on the this compound scaffold is not making optimal contact with the target protein, it can be modified to enhance the interaction. jchemrev.com

This iterative process of docking, synthesis, and biological evaluation is a cornerstone of modern drug discovery. researchgate.net It allows for the rational design of molecules with desired pharmacological properties, moving away from the traditional trial-and-error approach. jchemrev.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Approaches for Fluorinated Benzothiazoles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net

For fluorinated benzothiazoles, QSAR models can be developed to predict their anticancer activity. nih.govnih.gov These models use a variety of molecular descriptors, including constitutional, topological, and electronic parameters, to build a predictive equation. scispace.com For example, a QSAR study on 2-(4-aminophenyl)benzothiazoles used descriptors calculated at the B3LYP/6-31G** level of theory to develop models with good predictive power. scispace.com

The resulting QSAR models can then be used to predict the activity of newly designed compounds prior to their synthesis, thus prioritizing the most promising candidates. researchgate.net These models have been successfully applied to various benzothiazole derivatives to understand the structural requirements for their antiproliferative effects on different cancer cell lines. nih.gov

Biological Activity and Mechanistic Research of 6 Fluorobenzo D Thiazol 2 Yl Methanol Derivatives

Anticancer Efficacy and Cellular Mechanism of Action Studies

Derivatives of (6-Fluorobenzo[d]thiazol-2-yl)methanol have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanisms underlying their anticancer effects are multifaceted, involving the induction of programmed cell death and the inhibition of critical signaling pathways that drive cancer progression.

In Vitro Cytotoxicity Assessments Across Diverse Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated across a spectrum of human cancer cell lines. These studies have revealed that modifications to the benzothiazole (B30560) core can significantly influence cytotoxic activity.

For instance, certain fluorinated 2-aryl benzothiazole derivatives have shown potent anti-tumor activity. Specifically, derivatives with hydroxyl groups on the phenyl ring demonstrated significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, with GI50 values as low as 0.4 µM. nih.gov In another study, isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anticancer activity against Colo205, U937, MCF7, and A549 cancer cell lines, with particular efficacy against the Colo205 cell line, showing IC50 values between 5.04 and 13 µM. researchgate.net

Furthermore, newly synthesized thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated significant anticancer activity, especially against the MCF-7 breast cancer cell line. nih.gov Some of these compounds also showed high safety profiles and selectivity. nih.gov Similarly, certain thiazole derivatives have exhibited promising antiproliferative activity against both MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com One particular derivative, compound 4c, was found to be highly active with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells. mdpi.com

Other research has highlighted the cytotoxicity of specific derivatives against various other cancer cell lines. For example, some benzothiazole derivatives have shown activity against the human macrophage cell line U-937. nih.gov Additionally, certain benzothiazole derivatives have been tested against the A549 lung carcinoma cell line, with some showing good anticancer activities with IC50 values around 9.0 to 10.67 µg/mL. nih.govjnu.ac.bd Indanone-based thiazolyl hydrazone derivatives have also shown favorable anticancer activity against several colorectal cancer cell lines, including HT-29, COLO 205, and KM 12, with IC50 values ranging from 0.41 to 6.85 μM. nih.gov

The following table summarizes the in vitro cytotoxicity of various this compound derivatives against different cancer cell lines.

Derivative TypeCell LineActivity (IC50/GI50)Reference
Fluorinated 2-aryl benzothiazolesMCF-70.4 µM (GI50) nih.gov
Isoxazole derivativesColo2055.04–13 µM (IC50) researchgate.net
Thiazole derivativesMCF-72.57 µM (IC50) mdpi.com
Thiazole derivativesHepG27.26 µM (IC50) mdpi.com
Benzothiazole derivativesA5499.0-10.67 µg/mL (IC50) nih.govjnu.ac.bd
Indanone-based thiazolyl hydrazone derivativesHT-29, COLO 205, KM 120.41-6.85 µM (IC50) nih.gov

Investigations into Apoptosis Induction Pathways

A significant aspect of the anticancer activity of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.

Research has shown that these derivatives can trigger a cascade of events within the cell that lead to its demise. One key event is the activation of caspases, a family of protease enzymes that play a crucial role in executing apoptosis. nih.gov Specifically, the activation of caspase-9 and caspase-3 has been observed. nih.gov Caspase-3 activation, in turn, leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. ukrbiochemjournal.orgnih.govnih.gov The cleavage of PARP is a hallmark of apoptosis and ensures that the cell's DNA repair mechanisms are inactivated, facilitating cell death. nih.govnih.gov

The induction of apoptosis by these compounds is often linked to the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway. frontiersin.org Some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. nih.gov The released cytochrome c then activates the caspase cascade, ultimately leading to apoptosis. nih.gov

Furthermore, some derivatives have been found to induce apoptosis through the production of reactive oxygen species (ROS). frontiersin.org The accumulation of excessive ROS can damage cellular components, including mitochondria, and trigger the apoptotic process. frontiersin.org Studies have also indicated that some derivatives can cause cell cycle arrest, for instance at the G2/M phase, which can also contribute to their anticancer effects. researchgate.net

Inhibition of Key Receptor Tyrosine Kinases (e.g., EGFR) Signaling

In addition to inducing apoptosis, certain derivatives of this compound have been found to inhibit the signaling pathways of key receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). EGFR is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.

Studies have shown that some novel thiazole and imidazo[2,1-b]thiazole derivatives are potent dual inhibitors of both EGFR and HER2 (human epidermal growth factor receptor 2) kinases. nih.gov For example, compounds 39 and 43 in one study exhibited IC50 values of 0.153 µM and 0.122 µM against EGFR, respectively. nih.gov Another study reported that a specific benzothiazole derivative, B7, inhibited both the AKT and ERK signaling pathways in A431 and A549 cancer cells, which are downstream of EGFR. nih.gov This inhibition of key signaling pathways can effectively halt cancer cell growth and proliferation.

Antimicrobial Spectrum and Potency Investigations

Derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzothiazole scaffold appears to be important for this activity, with various substitutions influencing the potency and spectrum. researchgate.net

Studies have shown that certain derivatives exhibit moderate to significant inhibitory properties. researchgate.net For instance, some fluorobenzothiazoles with nitrophenyl substitutions have shown activity against Staphylococcus aureus (a Gram-positive bacterium). researchgate.net Other research has indicated that 2-hydroxy derivatives of benzothiazole are more potent antibacterial agents against both Gram-positive and Gram-negative bacteria compared to 2-acetanilide derivatives. semanticscholar.org

The minimal inhibitory concentrations (MICs) of these compounds have been determined against various bacterial strains. For example, some trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides were active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov In another study, certain 2,6-disubstituted benzothiazole derivatives were most active against Moraxella catarrhalis with an MIC of 4 µg/ml. nih.gov Some 2-arylbenzothiazole analogues showed excellent activity against Enterococcus faecalis and good activity against Klebsiella pneumoniae, with MIC values around 1 µM. nih.gov Additionally, some benzothiazolopyrimidine-thiazole conjugates have shown strong inhibition against the Gram-negative bacterium E. coli (MIC <29 μg/mL) and selective efficacy against the Gram-positive bacteria S. aureus and B. subtilis (MIC <40 and <47 μg/mL, respectively). nih.gov

The following table provides a summary of the antibacterial activity of selected this compound derivatives.

Derivative TypeBacterial StrainActivity (MIC)Reference
FluorobenzoylthiosemicarbazidesStaphylococcus aureus7.82-31.25 µg/mL nih.gov
2,6-disubstituted benzothiazolesMoraxella catarrhalis4 µg/mL nih.gov
2-arylbenzothiazolesEnterococcus faecalis~1 µM nih.gov
2-arylbenzothiazolesKlebsiella pneumoniae~1 µM nih.gov
Benzothiazolopyrimidine-thiazole conjugatesE. coli<29 µg/mL nih.gov
Benzothiazolopyrimidine-thiazole conjugatesS. aureus<40 µg/mL nih.gov
Benzothiazolopyrimidine-thiazole conjugatesB. subtilis<47 µg/mL nih.gov

Antifungal Efficacy Research

In addition to their antibacterial properties, derivatives of this compound have demonstrated antifungal activity.

Research has shown that these compounds can be effective against various fungal species, including Candida albicans and Aspergillus niger. scitechjournals.comresearchgate.netnih.gov For example, certain C-6 methyl-substituted benzothiazole derivatives have shown potent antifungal activity against C. albicans. scitechjournals.comresearchgate.net In one study, compounds D-02 and D-08 were identified as having potent activity. scitechjournals.com Similarly, some derivatives have shown potent activity against Aspergillus niger. researchgate.net

The antifungal screening of a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide revealed moderate to good inhibition against several fungi at concentrations of 12.5-100 µg/mL. nih.gov Another study on 6-substituted 2-aminobenzothiazole (B30445) derivatives found that some compounds exhibited MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov

Anthelmintic Activity Studies

Benzothiazole derivatives are recognized for their wide range of pharmacological activities, including anthelmintic properties. researchgate.netresearchgate.net Research into this area has led to the synthesis and evaluation of various benzothiazole-containing compounds against helminthic infections. researchgate.netresearchgate.net While studies may not always focus on the exact this compound molecule, the activity of its related derivatives provides significant insight into the potential of this chemical family.

The core benzothiazole structure is a key component in compounds designed to combat helminths. researchgate.netiosrjournals.org For instance, studies on 6-substituted benzothiazole-2-carbamates have been conducted to develop new anthelmintic agents. In one such study, a series of methyl 6-[(5-(substituted)- researchgate.netnih.govejpmr.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamates were synthesized. Among them, methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netnih.govejpmr.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate demonstrated a potent in vitro paramphistomicidal effect, equivalent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov This highlights the importance of the substitution at the 6-position of the benzothiazole ring for anthelmintic efficacy. nih.gov

Further research has shown that incorporating electron-withdrawing groups, such as nitro and bromo groups, at the 6th position of the benzothiazole nucleus can enhance anthelmintic activity. ejpmr.com Synthesized derivatives were tested against the Indian adult earthworm, Pheretima posthuma, and compounds with these substitutions showed higher efficacy. ejpmr.com The general approach often involves combining the benzothiazole moiety with other heterocyclic systems, such as indole, to explore synergistic or enhanced biological effects. researchgate.net

Interactive Table: Anthelmintic Activity of Benzothiazole Derivatives

Compound Type Target/Test Model Key Findings Reference
Methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netnih.govejpmr.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate Paramphistomum (in vitro) Equipotent to oxyclozanide at 80 μg/mL. nih.gov
6-Nitro and 6-Bromo benzothiazole derivatives Pheretima posthuma Possess higher anthelmintic activity. ejpmr.com

Anti-inflammatory and Antioxidant Research

The benzothiazole scaffold is a cornerstone in the development of compounds with anti-inflammatory and antioxidant properties. researchgate.netnih.govijper.org Derivatives of this compound are part of this extensive research, with the fluorine substitution often contributing to enhanced biological effects. turkjps.org

Anti-inflammatory Activity: The anti-inflammatory action of benzothiazole derivatives is believed to occur through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net A study on N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}nitrobenzamide derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with several compounds showing efficacy comparable to the standard drug, diclofenac. researchgate.net Research on other 2-substituted benzothiazole derivatives has shown they can suppress inflammatory mediators in hepatocellular carcinoma cell lines by reducing the expression of nuclear factor kappa B (NF-κB), which in turn downregulates COX-2 and inducible nitric oxide synthase (iNOS). turkjps.orgnih.gov In one study, N-(6-fluorobenzo[d]thiazol-2-yl)benzamide was synthesized and evaluated for its ability to down-regulate the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov

Antioxidant Activity: Benzothiazole derivatives have also been identified as potent antioxidant agents. Their mechanism often involves scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A study of benzothiazol-2-yl-hydrazone derivatives found that compounds bearing a methoxy (B1213986) group exhibited promising antioxidant activity, in some cases superior to the standard, ascorbic acid. Another research effort focused on synthesizing 6-fluorobenzothiazole substituted researchgate.netnih.govejpmr.com triazole analogues and screening them for antioxidant activity. researchgate.net One compound from this series, TZ-5, showed potent activity when compared to the ascorbic acid standard. researchgate.net The thiazole ring itself is thought to contribute to antioxidant capacity by influencing the bond dissociation energies of functional groups involved in neutralizing reactive oxygen species (ROS). nih.gov

Interactive Table: Anti-inflammatory and Antioxidant Benzothiazole Derivatives

Compound Class Activity Mechanism/Key Finding Reference
N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}nitrobenzamides Anti-inflammatory Excellent inhibition in carrageenan-induced rat paw edema. researchgate.net
2-Substituted benzothiazole derivatives Anti-inflammatory Inhibition of NF-κB, leading to reduced COX-2 and iNOS levels. turkjps.orgnih.gov
Benzothiazol-2-yl-hydrazones Antioxidant Potent DPPH radical scavenging activity.

Antitubercular Activity against Mycobacterium tuberculosis H37Rv

The development of novel antitubercular agents is a critical area of research, and benzothiazole derivatives have emerged as a promising class of compounds. nih.gov Several studies have evaluated the in vitro activity of these derivatives against the H37Rv strain of Mycobacterium tuberculosis.

A series of novel benzothiazole derivatives were synthesized and tested for their antimycobacterial activity using the Microplate Alamar Blue Assay (MABA). nih.gov Within this series, one compound, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole, demonstrated significant activity when compared to the standard drug, isoniazid. nih.gov This finding suggests that the benzothiazole scaffold is a valuable starting point for developing new leads in tuberculosis treatment. nih.gov

Other research has focused on identifying the specific molecular targets of these compounds. One study synthesized a series of 2-mercaptobenzothiazole (B37678) derivatives and evaluated them as potential inhibitors of the M. tuberculosis type II NADH dehydrogenase (NDH-2), an important enzyme in the mycobacterial respiratory pathway. ejpmr.comresearchgate.net Compounds from this series were active against the Mtb H37Rv strain, indicating that NDH-2 is a viable target for this class of inhibitors. ejpmr.comresearchgate.net Furthermore, another study identified an amino-benzothiazole scaffold from a whole-cell screen that showed bactericidal activity against both replicating and non-replicating M. tuberculosis. ijper.org

Interactive Table: Antitubercular Activity of Benzothiazole Derivatives against M. tuberculosis H37Rv

Compound Series Proposed Mechanism/Target Key Finding Reference
2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole Not specified Exhibited significant activity compared to isoniazid. nih.gov
2-Mercaptobenzothiazoles Inhibition of Type II NADH dehydrogenase (NDH-2) Active against Mtb H37Rv and resistant strains. ejpmr.comresearchgate.net

Research into Neurological Applications and Diagnostic Potentials

Derivatives of the benzothiazole core structure have been extensively investigated as potential imaging agents for the detection of beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The development of such agents for non-invasive techniques like positron emission tomography (PET) is crucial for early diagnosis and for monitoring disease progression.

Specifically, 2-phenyl-benzothiazole derivatives, which are structurally related to the fluorescent dye Thioflavin-T, have shown high affinity for Aβ fibrils. One such derivative, 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), was found to bind with high affinity to Aβ deposits in postmortem human brain tissue from Alzheimer's patients. This binding was shown to be specific to the amyloid component, with a dissociation constant (Kd) of 5.8 ± 0.90 nM, which is very similar to its binding affinity for synthetic Aβ fibrils.

Further modifications to this scaffold have led to the development of radiolabeled compounds for PET imaging. For instance, an 18F-labeled benzothiazole derivative, [18F]5, demonstrated promising characteristics for in vivo imaging, including significant brain uptake and rapid washout from healthy tissue. This suggests its potential as a suitable agent for detecting Aβ plaques in living patients.

The modulation of key enzymes in the central nervous system is a major strategy for treating neurodegenerative diseases. Benzothiazole derivatives have been explored for their ability to interact with both monoamine oxidase (MAO) and cholinesterase (ChE) enzymes.

Cholinesterase Inhibition: A series of novel carbamates based on a 2-substituted 6-fluorobenzo[d]thiazole (B53051) structure were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic approach for Alzheimer's disease. The study successfully identified compounds with inhibitory activity against both AChE and BChE, and molecular docking studies were used to understand their binding orientation within the active site of acetylcholinesterase. researchgate.net

Monoamine Oxidase Inhibition: Research has also been conducted on the interaction of thiazole derivatives with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin. A study on 1-(alkoxybenzoyl)-2-(4-substituted thiazolyl-2-yl)hydrazines investigated their MAO inhibitory (MAOI) activity. A correlation was suggested between the drug's structure, its inhibitory activity, and its interaction with cell membrane models, indicating that structural modifications can influence the MAOI potential of these compounds.

For a compound to be effective in the central nervous system, it must be able to cross the blood-brain barrier (BBB). The lipophilicity and structural characteristics of benzothiazole derivatives make them promising candidates for CNS-active drugs.

Studies on amyloid-binding benzothiazole derivatives have inherently included assessments of their ability to permeate the BBB. The uncharged derivative 2-(4′-Methylaminophenyl)benzothiazole (BTA-1) was noted for its very good brain entry and clearance properties. Similarly, the development of 18F-labeled benzothiazole PET ligands for amyloid imaging involved evaluating their brain uptake and washout rates in animal models. For example, the compound [18F]5 showed a high initial brain uptake, a crucial characteristic for a successful CNS imaging agent. These findings underscore the potential of the benzothiazole scaffold to be chemically modified to achieve favorable pharmacokinetic properties for central nervous system applications.

Enzyme Inhibition Studies (Beyond Neurological Targets)

Research into the therapeutic potential of benzothiazole derivatives has extended to metabolic enzymes, including those pivotal in carbohydrate metabolism. While direct studies on this compound are not extensively detailed in this specific context, the broader class of benzothiazole and structurally related heterocyclic compounds has been investigated for its inhibitory effects on key digestive enzymes.

Alpha-glucosidase and alpha-amylase are crucial enzymes in the digestive system that break down complex carbohydrates into absorbable monosaccharides, like glucose. nih.gov The inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in post-meal blood glucose levels. This mechanism is a key strategy in the management of type 2 diabetes mellitus. nih.govnih.gov

While research specifically detailing the α-amylase and α-glucosidase inhibitory activity of this compound derivatives is limited, studies on analogous structures provide valuable insights. For instance, various heterocyclic compounds, including benzimidazole (B57391) and benzothiazine derivatives, have demonstrated significant inhibitory potential against these enzymes. researchgate.netnih.gov A series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives, which can be linked to a benzothiazole core, were synthesized and showed potent α-glucosidase inhibitory activity, with many compounds exhibiting significantly lower IC₅₀ values than the standard drug, acarbose. nih.gov For example, a derivative containing both chloro and rhodanine groups was found to be the most active, with an IC₅₀ value of 5.44 ± 0.13 μM. nih.gov

Similarly, studies on benzimidazole derivatives, which share a bicyclic heterocyclic structure with benzothiazoles, have shown potent α-amylase inhibition. nih.gov Certain synthesized benzimidazole compounds displayed IC₅₀ values for α-amylase inhibition that were superior to that of acarbose. nih.gov These findings suggest that the benzothiazole scaffold, including fluorinated derivatives, represents a promising framework for designing novel α-amylase and α-glucosidase inhibitors.

Compound ClassEnzyme TargetReported IC₅₀ (μM)Reference CompoundReference IC₅₀ (μM)
Thiazolidine-2,4-dione/Rhodanine Derivativesα-Glucosidase5.44 - 20.95Acarbose817.38
Benzimidazole Derivativesα-Amylase1.10 - 1.40Acarbose1.70
Nitro-substituted Benzothiazine Derivativesα-Glucosidase32.37Acarbose37.38

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Elucidation

The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Understanding these relationships is critical for the rational design of more potent and selective therapeutic agents.

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.net In the context of benzothiazole derivatives, the position of the fluorine atom on the benzene (B151609) ring is a critical determinant of the compound's biological activity.

Studies have shown that a fluorine atom at the C-6 position of the benzothiazole ring can significantly improve cytotoxic activity against specific cancer cell lines. nih.gov This enhancement is attributed to fluorine's strong electron-withdrawing nature. nih.gov The replacement of a carbon-hydrogen bond with a more stable carbon-fluorine bond is also believed to increase the metabolic stability of the compound. nih.gov Furthermore, the fluorine atom can act as a hydrogen bond acceptor, potentially strengthening the interaction between the molecule and its biological target. researchgate.net

The position of the fluorine atom has a marked effect. For example, some research has indicated that substitution at the 5th position with a fluorine atom can increase the potency of the compound. pharmacyjournal.in In other studies, a fluorine atom at the 7th position was found to enhance cytotoxicity. nih.gov This highlights that the optimal positioning of the fluorine substituent is often target-dependent and crucial for maximizing the desired biological effect.

The biological profile of this compound derivatives is significantly modulated by substitutions on both the benzothiazole ring and the C-2 methanol (B129727) group. benthamscience.com The C-2 and C-6 positions are particularly important for influencing the pharmacological activity. benthamscience.com

Variations on the benzothiazole ring system have yielded compounds with diverse activities. For instance, the introduction of a morpholine (B109124) substituent to a fluoro-substituted benzothiazole scaffold resulted in effective antifungal and antibacterial agents. chemijournal.comchemijournal.com The presence of electron-donating groups like hydroxyl (-OH), methoxy (-OCH₃), or methyl (-CH₃) at the C-6 position has been shown to boost a compound's potency. pharmacyjournal.in Conversely, electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) at the C-6 position can increase antiproliferative activity. mdpi.com Studies have also found that a chloro group at the 6th position can lead to a notable increase in bioactivity compared to a fluorine atom at the 5th position. nih.gov

Derivatization at the C-2 position, where the methanol group is located in the parent compound, is a key strategy for modifying activity. The presence of phenyl and substituted phenyl groups at this position has been linked to anticancer, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in The hydroxymethyl group of this compound itself can be a site for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, which would significantly alter the molecule's chemical and biological properties.

Substitution PositionSubstituentReported Biological Effect
C-2Phenyl / Substituted PhenylAnticancer, Anticonvulsant, Anti-inflammatory activity pharmacyjournal.in
C-5-F (Fluorine)Increased potency pharmacyjournal.in
C-6-F (Fluorine)Improved cytotoxicity nih.gov
C-6-OH, -OCH₃, -CH₃Increased potency pharmacyjournal.in
C-6-NO₂, -CNIncreased antiproliferative activity mdpi.com
C-6-Cl (Chlorine)Increased bioactivity nih.gov
-MorpholineAntifungal and Antibacterial activity chemijournal.comchemijournal.com

Future Research Directions and Therapeutic Prospects

Design and Synthesis of Novel (6-Fluorobenzo[d]thiazol-2-yl)methanol Analogs for Enhanced Biological Activity

The structural framework of this compound provides a versatile platform for the design and synthesis of novel analogs with potentially enhanced biological activities. Future research will likely focus on strategic modifications of this lead compound to optimize its pharmacological properties. Key areas of exploration include:

Substitution and Functionalization: Introducing various substituents on the benzothiazole (B30560) ring and modifying the hydroxymethyl group can significantly impact the molecule's activity. For instance, the fluorine atom can be replaced with other halogens or alkyl and aryl groups to modulate electronic properties and binding interactions. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or reduced to an amine, creating new derivatives with different biological targets.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacologically active moieties can lead to the development of hybrid molecules with dual or synergistic therapeutic effects. This approach has been successful with other benzothiazole derivatives, where combining them with structures like thiazolidinone or 1,3,4-thiadiazole (B1197879) has yielded compounds with potent antimicrobial or anticancer activities. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of a library of analogs and subsequent biological screening will be crucial for establishing comprehensive SARs. This will provide valuable insights into the key structural features required for optimal activity and selectivity, guiding the rational design of more potent and specific drug candidates. nih.gov

Modification Strategy Potential Outcome Example from Benzothiazole Research
Substitution at the 6-positionEnhanced anticancer activity2,6-disubstituted benzothiazoles showed significant anticancer potential. nih.gov
Modification of the 2-position substituentVaried biological activitiesIntroduction of different groups at the 2-position of the benzothiazole ring has led to antimicrobial, anti-inflammatory, and anticancer agents. nih.gov
Creation of hybrid moleculesSynergistic or dual-action drugsBenzothiazole-thiadiazole hybrids have shown promise as anticancer agents. nih.gov

Advanced Preclinical Evaluation and Translational Research Pathways

For promising analogs of this compound to progress towards clinical application, a rigorous preclinical evaluation is essential. This involves a multi-faceted approach to assess their efficacy and translational potential.

In-depth Mechanistic Studies: While initial studies have pointed towards interactions with enzymes and receptors, the precise molecular targets of this compound and its derivatives remain largely unelucidated. Future research should employ techniques like proteomics, genomics, and molecular docking to identify specific binding partners and elucidate the downstream signaling pathways affected by these compounds.

In Vivo Efficacy and Pharmacokinetics: Promising in vitro results must be validated in relevant animal models of disease. These studies will determine the in vivo efficacy, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and optimal dosing regimens. For example, benzothiazole derivatives have been evaluated in various cancer cell lines, and the next logical step is to assess their anti-tumor activity in animal models. nih.gov

Biomarker Identification: Identifying predictive biomarkers of response to this compound-based therapies will be critical for patient stratification in future clinical trials. This could involve analyzing genetic mutations, protein expression levels, or other molecular signatures in patient samples.

Development of Targeted Delivery Systems for this compound Derivatives

To enhance the therapeutic index of this compound derivatives, minimizing off-target effects and maximizing drug concentration at the site of action, the development of targeted delivery systems is a promising avenue.

Nanoparticle-based Delivery: Encapsulating the drug within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies or peptides) can enable specific delivery to diseased cells, such as cancer cells.

Prodrug Strategies: Designing prodrugs of this compound derivatives that are activated specifically at the target site can also enhance their selectivity. This could involve creating derivatives that are cleaved by enzymes overexpressed in tumor tissues or at sites of inflammation.

Stimuli-responsive Systems: Developing delivery systems that release the drug in response to specific stimuli present in the microenvironment of the disease, such as changes in pH or enzyme levels, can further improve targeted delivery and reduce systemic toxicity. For instance, hydrogels have been explored for the controlled release of therapeutic agents. nih.gov

Delivery System Mechanism Potential Advantage
NanoparticlesEncapsulation and potential for surface targeting.Improved solubility, stability, and targeted delivery.
ProdrugsConversion to the active drug at the target site.Enhanced selectivity and reduced off-target effects.
Stimuli-responsive systemsDrug release triggered by specific environmental cues.Localized drug release and minimized systemic exposure.

Exploration of this compound Derivatives in Other Therapeutic Areas

The benzothiazole scaffold is known for its broad spectrum of biological activities, suggesting that this compound and its derivatives may have therapeutic potential beyond their initially identified applications. nih.gov

Antimicrobial Activity: Benzothiazole derivatives have shown significant promise as antibacterial and antifungal agents. researchgate.net Further screening of this compound analogs against a wide range of pathogenic microorganisms, including drug-resistant strains, is warranted.

Neurodegenerative Diseases: Some benzothiazole-containing compounds have been investigated for their potential in treating neurodegenerative disorders. Exploring the neuroprotective effects of this compound derivatives in models of Alzheimer's or Parkinson's disease could open up new therapeutic avenues.

Anti-inflammatory Effects: Given the established anti-inflammatory properties of many benzothiazole derivatives, investigating the potential of this compound analogs in treating inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease is a logical next step.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies can significantly accelerate the development of this compound analogs. nih.govnih.govresearchgate.netljmu.ac.uk

Virtual Screening and Lead Optimization: AI-powered algorithms can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This can significantly reduce the time and cost associated with initial hit identification. ML models can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, aiding in the selection of candidates with favorable drug-like characteristics. nih.govyoutube.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By learning from the structural features of known active compounds, these models can propose novel this compound analogs that are optimized for potency and selectivity.

Predictive Modeling of Biological Activity: Machine learning models can be trained on existing SAR data to predict the biological activity of new, untested analogs. nih.gov This can help prioritize the synthesis of the most promising compounds, making the drug discovery process more efficient. For instance, deep learning models have been successfully used to discover new antibiotics from large chemical libraries. youtube.com

AI/ML Application Description Impact on Drug Discovery
Virtual ScreeningRapidly screening large compound libraries against a biological target.Accelerates hit identification and reduces experimental costs. nih.gov
De Novo DesignGenerating novel molecular structures with desired properties.Enables the exploration of new chemical space for drug candidates. nih.gov
Predictive ModelingPredicting the biological activity and pharmacokinetic properties of new compounds.Prioritizes the synthesis of the most promising analogs. nih.govyoutube.comnih.gov

Q & A

Q. What are the common synthetic routes for (6-Fluorobenzo[d]thiazol-2-yl)methanol, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated aniline derivatives with thiourea or cyanamide under acidic conditions (e.g., H₂SO₄ or HCl) to form the benzothiazole core. Subsequent hydroxymethylation is achieved via nucleophilic substitution or oxidation. For example, thiourea reacts with 6-fluoro-2-aminobenzothiazole in ethanol under reflux, followed by NaOH-mediated hydrolysis to introduce the methanol group . Key factors include:
  • Temperature : Reflux (~78°C) optimizes cyclization but may require cooling to prevent side reactions.
  • Catalysts : Acidic conditions (e.g., Eaton's reagent) enhance electrophilic substitution in solvent-free protocols .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >90% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm fluorobenzothiazole core (e.g., aromatic protons at δ 7.2–8.1 ppm; CF coupling in ¹³C at ~160 ppm) and hydroxymethyl group (δ 4.5–5.0 ppm for -CH₂OH) .
  • FTIR : Detect O-H stretch (~3200–3400 cm⁻¹) and C-F vibration (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 198.03 for C₈H₆FNO₂S) and fragmentation patterns .

Q. How does the fluorine substituent influence the compound's chemical reactivity?

  • Methodological Answer : The 6-fluoro group enhances electrophilicity at the thiazole C-2 position, facilitating nucleophilic attacks (e.g., hydroxymethylation). Fluorine's electron-withdrawing effect stabilizes intermediates in Friedel-Crafts reactions but may reduce yields in SN2 pathways due to steric hindrance. Comparative studies with non-fluorinated analogs show ~15% lower reactivity in alkylation reactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields with electron-donating vs. withdrawing groups be resolved?

  • Methodological Answer : Discrepancies arise from competing mechanisms. For example, electron-donating groups (e.g., -OCH₃) accelerate Friedel-Crafts acylation (yields ~90–96%) by stabilizing carbocation intermediates, while electron-withdrawing groups (e.g., -NO₂) favor nucleophilic aromatic substitution but require longer reaction times (Table 2, ). Mitigation strategies:
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient substrates .

Q. What strategies optimize regioselective functionalization of the benzothiazole core?

  • Methodological Answer :
  • Directing Groups : Use -OH or -NH₂ at C-6 to direct electrophiles to C-2 via hydrogen bonding with Eaton's reagent .
  • Metal Catalysis : Pd-catalyzed C-H activation (e.g., Suzuki coupling) modifies C-4/C-5 positions selectively .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilicity) .

Q. How do structural modifications impact bioactivity in fluorobenzothiazole derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Adding a pyridinylmethyl group (e.g., N-(pyridin-2-ylmethyl) analogs) enhances Gram-positive inhibition (MIC ~2 µg/mL) by disrupting cell wall synthesis .
  • Enzymatic Targets : Thiazole rings inhibit acetylcholinesterase (IC₅₀ ~10 nM) via π-π stacking with Trp86 .
  • SAR Table :
Substituent (Position)Bioactivity (IC₅₀/MIC)Mechanism
-OCH₃ (C-6)IC₅₀ = 15 nM (AChE)Competitive inhibition
-CF₃ (C-2)MIC = 4 µg/mL (S. aureus)Membrane disruption
  • Validation : Use knockout microbial strains or enzyme mutants to confirm target specificity .

Methodological Challenges & Solutions

Q. What are the pitfalls in scaling up solvent-free syntheses of fluorobenzothiazoles?

  • Answer :
  • Heat Distribution : Uneven heating in large batches leads to side products (e.g., dimerization). Solution: Use microwave-assisted reactors for uniform energy transfer .
  • Catalyst Recovery : Eaton's reagent (P₂O₅·MsOH) is hygroscopic. Solution: Employ solid acid catalysts (e.g., zeolites) for recyclability .

Q. How to address low yields in hydroxymethylation reactions?

  • Answer :
  • Protecting Groups : Temporarily protect -OH with TBSCl to prevent oxidation during alkylation .
  • Redox Systems : Use TEMPO/NaClO₂ for controlled oxidation of -CH₂OH to -COOH, then reduce back to -CH₂OH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.